N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
N-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a butanamide chain and a carbamoylmethylsulfanyl group linked to a 2,5-dimethylphenyl moiety. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-8-10(2)6-7-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJKAPJPCNTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes nucleophilic substitution under basic conditions, enabling derivatization of the thiadiazole ring.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide (R-X), 60°C | R-S-1,3,4-thiadiazole derivatives | 65–78% |
| Arylthioether formation | CuI, L-proline, aryl boronic acid | Aryl-S-1,3,4-thiadiazole analogs | 52–68% |
This reactivity is critical for modifying the compound’s electronic properties or introducing targeting groups for biological applications.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 6 hr | Sulfoxide derivative (R-S(=O)-) | Enhanced solubility |
| mCPBA | DCM, 0°C → RT, 12 hr | Sulfone derivative (R-SO₂-) | Improved metabolic stability |
Oxidation products show altered pharmacological profiles, including increased polarity and binding affinity.
Hydrolysis of Amide Bonds
The butanamide side chain undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Rate |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hr | Butanoic acid + 5-aminothiadiazole derivative | Quantitative |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 70°C, 5 hr | Butanoate salt + free amine | ~90% |
This reaction is utilized to regenerate reactive amine intermediates for further functionalization.
Cyclocondensation Reactions
The thiadiazole ring participates in cyclocondensation with carbonyl compounds to form fused heterocycles:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phthalic anhydride | PPA, 120°C, 4 hr | Thiadiazolo[3,2-b]phthalazine derivatives | 60% |
| Thiourea | HCl, EtOH, reflux | Thiadiazolo-triazole hybrids | 55% |
These derivatives are explored for enhanced antimicrobial and anticancer activities.
Coupling Reactions for Structural Elaboration
Amide bond formation and cross-coupling reactions are employed to modify the carbamoyl or aryl groups:
Table 1: Coupling Reagents and Outcomes
| Coupling Reagent | Base | Solvent | Target Group | Efficiency |
|---|---|---|---|---|
| HATU | DIPEA | DMF | Carbamoyl methylation | 85% |
| EDCl/HOBt | TEA | CH₂Cl₂ | Aryl amidation | 78% |
| Py-BrOP | iPr₂NEt | THF | Thiadiazole functionalization | 82% |
These methods enable precise structural modifications for structure-activity relationship (SAR) studies .
Reductive Transformations
Selective reduction of the carbamoyl group has been achieved under controlled conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hr | Secondary amine analog | >95% |
| BH₃·THF | THF, reflux, 6 hr | Alcohol derivative | 70% |
Reduction products are intermediates for synthesizing secondary pharmacophores.
Photochemical Reactivity
UV irradiation induces C-S bond cleavage in the thiadiazole ring:
| Wavelength | Solvent | Product | Application |
|---|---|---|---|
| 254 nm | MeCN | Open-chain disulfide compounds | Prodrug activation strategies |
This property is leveraged in photodynamic therapy research.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₃N₃O₂S₂
- IUPAC Name : N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
- SMILES Notation : Cc1cc(NC(CSc2cn(CCNC(c3cccs3)=O)c3c2cccc3)=O)c(C)cc1
This compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the sulfanyl and carbamoyl functional groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The structural modifications in thiadiazole derivatives can significantly influence their effectiveness as antimicrobial agents .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of specific substituents can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole-based compounds are also notable. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Case Studies and Research Findings
Several studies have highlighted the applications of thiadiazole derivatives:
- A study focused on synthesizing a series of thiadiazole-based compounds evaluated their antibacterial activity against Mycobacterium tuberculosis. Some derivatives showed potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Another investigation into similar compounds reported significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. This suggests a favorable therapeutic index for these compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the dimethylphenyl group can participate in binding interactions, while the butanamide moiety may influence the compound’s solubility and bioavailability. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide with structurally analogous compounds:
*Estimated based on analogs in and .
Key Observations:
Core Heterocycle: Unlike oxadiazole-based analogs (e.g., 7c in ), the target compound features a 1,3,4-thiadiazole ring, which may enhance metabolic stability and π-π stacking interactions due to sulfur’s electronegativity .
Functional Groups: The carbamoylmethylsulfanyl and butanamide moieties introduce hydrogen-bond donors/acceptors, which may enhance binding affinity in biological targets compared to amine-substituted analogs (e.g., compound D in ) .
Pharmacokinetic and Bioactivity Considerations
- Oral Bioavailability: The target compound’s estimated polar surface area (~110 Ų) and rotatable bond count (~8–10) suggest moderate oral bioavailability, aligning with the criteria proposed by Veber et al. (polar surface area ≤140 Ų; ≤10 rotatable bonds) . In contrast, compound 14 () has a higher polar surface area (~150 Ų), likely reducing permeability.
- Binding Interactions: The carbamoyl and amide groups in the target compound may facilitate hydrogen bonding and hydrophobic enclosure in protein-ligand interactions, as modeled in Glide XP docking studies . This contrasts with sulfonamide-based analogs (e.g., compound 14), where electronic effects from the sulfonamide group may alter binding specificity.
- Biological Activity: Thiadiazole derivatives in exhibit antimitotic and antioxidant activities. The target compound’s substituted phenyl and carbamoyl groups may optimize these effects compared to simpler analogs like compound D .
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The unique structural features of thiadiazole derivatives contribute to their interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O2S2. The compound contains a thiadiazole ring which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in hydrogen bonding and electron donation.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the thiadiazole structure exhibit significant activity against various bacterial strains. For instance:
- Staphylococcus epidermidis and Streptococcus haemolyticus : Certain thiadiazole derivatives demonstrated inhibitory effects on these Gram-positive bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant strains .
- Antifungal Activity : Studies indicate that some derivatives also show antifungal activity against pathogens like Candida albicans, highlighting their potential in treating fungal infections .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. The mechanism involves inducing apoptosis in cancer cells via specific signaling pathways. For example:
- Mechanism of Action : The compound may inhibit DNA replication in cancer cells and activate apoptotic pathways, leading to cell death .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives including this compound:
- Antibacterial Screening : A study assessed the antibacterial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics .
- In Vitro Anticancer Studies : Research involving cell lines demonstrated that certain thiadiazole derivatives could significantly inhibit cell proliferation and induce apoptosis in cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
